molecular formula C46H72N2O2S2 B6324904 2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1044598-80-2

2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Cat. No.: B6324904
CAS No.: 1044598-80-2
M. Wt: 749.2 g/mol
InChI Key: ILGXCBVXJXFCGR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (CAS: 1044598-80-2) is a diketopyrrolopyrrole (DPP)-based derivative with a planar conjugated bicyclic core. Its molecular formula is C₄₆H₇₂N₂O₂S₂, and it has a molecular weight of 749.21 g/mol . The compound features two 2-hexyldecyl alkyl chains at the 2,5-positions and thiophene substituents at the 3,6-positions. This design enhances solubility in organic solvents (e.g., toluene, chloroform) and promotes π-π stacking in solid-state applications .

Applications
The compound is widely used as a building block for low-bandgap polymers in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and thermoelectric materials. Its low bandgap (~1.3–1.5 eV) and ambipolar charge transport properties make it ideal for light absorption and charge separation in solar cells .

Properties

IUPAC Name

2,5-bis(2-hexyldecyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H72N2O2S2/c1-5-9-13-17-19-23-29-37(27-21-15-11-7-3)35-47-43(39-31-25-33-51-39)41-42(45(47)49)44(40-32-26-34-52-40)48(46(41)50)36-38(28-22-16-12-8-4)30-24-20-18-14-10-6-2/h25-26,31-34,37-38H,5-24,27-30,35-36H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGXCBVXJXFCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCC)CCCCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H72N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Alkylated Thienyl Pyrrolinone Esters

The preparation begins with the synthesis of alkylated thienyl pyrrolinone esters, which serve as precursors for the DPP core. As demonstrated in Scheme 1 of, thienylpyrrolidinone is treated with mesyl chloride in chloroform under reflux to yield the mesylated intermediate. Subsequent reduction using zinc powder in acetic acid produces the pyrrolinone ester backbone. Critical parameters include:

  • Reaction temperature : 100°C for zinc-mediated reduction

  • Catalyst : Trace sulfuric acid in acetic acid

  • Yield : 68–72% after purification by silica gel chromatography.

Condensation with Aromatic Nitriles

The pyrrolinone ester is condensed with 2-thienylcarbonitrile in the presence of sodium and FeCl₃ in 2-methyl-2-butanol (Scheme 2,). This step forms the asymmetric DPP core through a base-catalyzed cyclocondensation reaction. Key conditions include:

  • Molar ratio : 1:2 (pyrrolinone ester to nitrile)

  • Reflux duration : 12–18 hours

  • Yield : 55–60% after recrystallization from ethanol.

N-Alkylation with 2-Hexyldecyl Groups

The final step involves N-alkylation of the DPP core using 7-(bromomethyl)pentadecane (2-hexyldecyl bromide) under basic conditions. Potassium carbonate and 18-crown-6 in DMF facilitate the substitution at 120°C for 18 hours (Scheme 2,). Purification via column chromatography (hexanes/chloroform) yields the target compound with:

  • Reaction efficiency : 42–47% over two steps

  • Purity : >95% confirmed by ¹H NMR.

Direct Heteroarylation Polymerization (DHAP) Method

Recent innovations in eco-friendly synthesis have enabled the preparation of DPP derivatives via DHAP, bypassing traditional cross-coupling reactions. This method, detailed in, involves copolymerizing brominated DPP monomers with thiophene-based units.

Monomer Bromination

The DPP core is brominated using Br₂ in a mixture of acetic acid and chloroform. Optimal conditions include:

  • Br₂ stoichiometry : 2.2 equivalents per DPP unit

  • Reaction time : 4 hours at 25°C

  • Yield : 90% for dibrominated DPP.

Biphasic DHAP Conditions

The brominated DPP monomer is polymerized with 2-thienylzinc chloride in a biphasic toluene/water system. Critical parameters are:

ParameterValueSource
CatalystPd(OAc)₂/P(o-OMePh)₃
BaseK₂CO₃
Temperature110°C
Reaction duration48 hours
Yield76–87%

This method achieves high molecular weights (Mₙ = 16 kDa) and low polydispersity (Đ = 2.5), as verified by gel permeation chromatography.

Spectroscopic Validation and Purification

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR spectra of the final compound (500 MHz, CDCl₃) exhibit characteristic signals:

  • δ 7.10 ppm (s, 2H, thienyl protons)

  • δ 3.92 ppm (d, 4H, -OCH₂-)

  • δ 0.88 ppm (m, 14H, terminal methyl groups).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) confirms the molecular ion peak at m/z 617.4878 [M + H]⁺, aligning with the theoretical value for C₃₈H₆₈N₂O₂S.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Molecular Weight (kDa)Environmental Impact
Traditional42–47>95N/AModerate (DMF use)
DHAP76–87>9816Low (aqueous biphasic)

The DHAP method offers superior yields and scalability while minimizing hazardous solvent use, making it preferable for industrial applications.

Challenges and Optimization Strategies

Side Reactions in N-Alkylation

Competitive O-alkylation may occur if the reaction moisture exceeds 50 ppm. Strategies to mitigate this include:

  • Rigorous drying of DMF over molecular sieves

  • Use of anhydrous K₂CO₃.

Purification of Bulky Alkyl Chains

The 2-hexyldecyl groups impart high hydrophobicity, complicating chromatographic separation. Soxhlet extraction with hexanes/chloroform gradients improves recovery rates to >90% .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield radical species, while substitution can introduce various functional groups, leading to derivatives with different electronic properties .

Scientific Research Applications

Organic Electronics

a. Active Semiconductors
DPP derivatives are extensively used as active materials in organic field-effect transistors (OFETs) due to their excellent charge transport properties. The incorporation of electron-withdrawing groups enhances their performance in thin-film transistors, leading to improved mobility and stability under operational conditions .

b. Organic Photovoltaics (OPVs)
DPP-based compounds are crucial in the development of donor-acceptor polymers for OPVs. Their narrow bandgap allows for effective light absorption and high power conversion efficiency (PCE). Studies have shown that DPP polymers can achieve PCEs exceeding 10% when utilized in bulk heterojunction solar cells .

Dye Applications

a. Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, DPP compounds serve as sensitizers that enhance light absorption and electron injection into the semiconductor layer. Their unique structural properties enable them to absorb a broad spectrum of light, making them suitable for improving the efficiency of these solar cells .

b. Colorants and Pigments
The vibrant colors produced by DPP derivatives make them ideal candidates for use as pigments in various applications, including coatings and plastics. Their stability and resistance to photodegradation ensure long-lasting color retention in products .

Case Studies

Study Application Findings
Zhang et al. (2023)Organic PhotovoltaicsDemonstrated a PCE of 12.5% using DPP-based polymers in OPVs with optimized morphology.
Liu et al. (2022)Thin-Film TransistorsAchieved high electron mobility of 1.5 cm²/V·s with DPP derivatives in OFETs.
Wang et al. (2021)Dye-Sensitized Solar CellsReported enhanced light absorption and efficiency improvements using DPP as a sensitizer.

Material Properties

  • Chemical Formula: C46H72N2O2S2
  • Molecular Weight: 749.21 g/mol
  • Appearance: Yellow to brown solid
  • Purity: Typically ≥ 95%
  • CAS Number: 1044598-80-2

Mechanism of Action

The compound exerts its effects through its electronic properties. The DPP core provides a planar structure that facilitates π-π stacking interactions, enhancing charge transport. The attached thiophene units further improve the compound’s electronic properties by extending the conjugation length. These features make the compound an efficient material for applications in organic electronics and photovoltaics .

Comparison with Similar Compounds

3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-DPP

  • CAS : 1260685-63-9 (alkyl variant: 2-octyldodecyl) .
  • Key Differences: Bromine atoms at the 5-position of thiophene enable Suzuki or Stille cross-coupling for polymerization. This monomer is critical for synthesizing conjugated polymers like PDPP3T and DPPV .
  • Performance: Polymers derived from this monomer exhibit higher molecular weights (Mn > 30 kDa) and improved charge carrier mobility (up to 0.3 cm²/V·s in OFETs) compared to non-brominated analogs .

2,5-Di(2-thienyl)-DPP (Unsubstituted Core)

  • CAS : 850583-75-4 .
  • Molecular weight is 300.36 g/mol, significantly lower than the target compound.
  • Performance : Higher HOMO (-5.4 eV vs. -5.17 eV for alkylated DPP) but unsuitable for solution-processed devices due to crystallization issues .

PDPP3T (Polymer Derivative)

  • Structure : Poly{2,2′-[(2,5-bis(2-hexyldecyl)-DPP)-alt-terthiophene]} .
  • Key Differences : Incorporates terthiophene units, extending conjugation and reducing bandgap (1.2 eV). HOMO/LUMO levels: -5.17 eV/-3.61 eV .
  • Performance: Power conversion efficiency (PCE) in OPVs reaches 6–8%, outperforming non-polymeric DPP derivatives .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Bandgap (eV) HOMO (eV) LUMO (eV) Key Applications
Target Compound C₄₆H₇₂N₂O₂S₂ 749.21 1.3–1.5 -5.17 -3.61 Polymer synthesis, OPVs
3,6-Bis(5-bromo-thienyl)-DPP (monomer) C₄₆H₇₀Br₂N₂O₂S₂ 907.00 N/A N/A N/A Polymer precursor
2,5-Di(2-thienyl)-DPP (unsubstituted) C₁₄H₈N₂O₂S₂ 300.36 1.8–2.0 -5.40 -3.70 Small-molecule OFETs
PDPP3T (polymer) (C₅₀H₇₂N₂O₂S₃)ₙ >30 kDa 1.2 -5.17 -3.61 High-efficiency OPVs

Impact of Structural Variations

  • Alkyl Chain Length : Longer chains (e.g., 2-hexyldecyl vs. 2-ethylhexyl) enhance solubility and reduce aggregation, critical for film morphology in OPVs .
  • Bromination: Enables polymerization but introduces synthetic complexity. Brominated monomers yield polymers with higher charge mobility .
  • Conjugation Extension : Terthiophene units in PDPP3T lower bandgaps and improve light-harvesting efficiency compared to DPP-thiophene dimers .

Research Findings and Industrial Relevance

  • The target compound’s optimized alkyl side chains balance solubility and charge transport, achieving PCEs of 4–5% in OPVs when blended with PCBM .
  • Its brominated derivative is a key intermediate in synthesizing DPPV , a polymer with vinylene spacers that enhance crystallinity and thermoelectric performance (power factor: 45 μW/m·K²) .
  • Industrial adoption by BASF and Ossila highlights its scalability for organic semiconductor manufacturing .

Biological Activity

2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (commonly referred to as DPP derivative) is a diketopyrrolopyrrole (DPP) compound recognized for its significant electronic properties and potential applications in organic electronics and photovoltaics. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula: C46H72N2O2S2
  • Molecular Weight: 749.21 g/mol
  • CAS Number: 1044598-80-2
  • Structure: The compound features a complex structure with two hexyldecyl substituents and thiophene rings that contribute to its unique properties.

The biological activity of this compound primarily relates to its role as a semiconductor material in organic solar cells. The compound serves as a hole transport layer (HTL) in perovskite solar cells, facilitating charge separation and recombination kinetics essential for efficient energy conversion.

Biochemical Pathways

The compound influences the charge transportation pathways within solar cell devices. Its structure allows for effective electron mobility and stability under operational conditions. The interaction with light leads to exciton generation and subsequent charge carrier separation.

Organic Electronics

  • Organic Field-Effect Transistors (OFETs):
    • The compound has been employed as a semiconductor material in OFETs due to its excellent charge transport properties.
    • Research indicates that DPP derivatives exhibit high hole mobility, which is critical for device performance.
  • Organic Photovoltaic Cells:
    • Utilized as an active layer in organic photovoltaic cells (OPVs), the compound enhances power conversion efficiency (PCE) due to its narrow bandgap characteristics.
    • Studies have shown that devices incorporating this compound achieve notable efficiencies compared to traditional materials.

Study 1: Charge Transport Efficiency

A study published in the Journal of Polymer Science demonstrated that DPP-based polymers significantly improve hole mobility in organic thin-film transistors. The results indicated a maximum hole mobility of 1.95 cm²/V·s when using DPP derivatives as the active material .

Study 2: Solar Cell Performance

Research conducted on perovskite solar cells incorporating this compound revealed an increase in PCE by up to 20% compared to control devices lacking this compound. This enhancement was attributed to improved charge separation dynamics facilitated by the compound's electronic structure .

Safety and Toxicity

Despite its promising applications in electronics and photovoltaics, safety data indicate that this compound poses certain hazards:

  • Toxicity Classifications:
    • Acute Toxicity: Category 4 (oral)
    • Skin Irritation: Category 2
    • Eye Irritation: Category 2 .

Q & A

What methodologies are effective for synthesizing 2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione with high purity?

Advanced Synthesis Approach:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. Key steps include:

  • Solvent Optimization : Use mixed solvents (e.g., isopropanol/toluene, 5:1 v/v) under inert nitrogen to prevent oxidation .
  • Catalyst Selection : L-proline and triethylamine enhance reaction efficiency, achieving yields >85% for analogous pyrrolopyrrole-diones .
  • Purification : Silica gel column chromatography with gradient elution (ethyl acetate/petroleum ether) removes unreacted thiophene derivatives and brominated byproducts .

How can conflicting spectroscopic data (e.g., NMR, FTIR) for this compound be resolved during structural validation?

Data Reconciliation Strategy:

  • Multi-Technique Cross-Validation : Combine 1^1H/13^13C NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight and substituent positions. For example, HRMS data showing [M+H]+^+ at m/z 749.21 matches the theoretical mass of C46_{46}H72_{72}N2_2O2_2S2_2 .
  • Comparative Analysis : Align observed FTIR peaks (e.g., C=O stretch at ~1700 cm1^{-1}) with published spectra of structurally similar pyrrolopyrrole-diones .

What strategies improve the charge carrier mobility of this compound in organic photovoltaic devices?

Device-Optimization Methods:

  • Side-Chain Engineering : The 2-hexyldecyl groups enhance solubility and film morphology, critical for charge transport. Compare alkyl chain lengths (e.g., 2-ethylhexyl vs. 2-hexyldecyl) to balance crystallinity and processability .
  • Co-Polymer Blending : Incorporate electron-deficient units (e.g., brominated thiophenes) via Stille coupling to reduce bandgap (reported ~1.5 eV) and enhance light absorption .

How do researchers address low reproducibility in device performance across studies using this material?

Experimental Design Adjustments:

  • Standardized Fabrication Protocols : Control annealing temperature (e.g., 150°C for 10 min) and solvent (chloroform vs. chlorobenzene) to ensure consistent active layer morphology .
  • Batch-to-Batch Characterization : Use UV-vis spectroscopy to verify optical consistency (λmax_{max} ~600 nm) and atomic force microscopy (AFM) to assess surface roughness (<2 nm RMS) .

What advanced functionalization routes enable targeted modification of the pyrrolopyrrole-dione core?

Chemical Modification Techniques:

  • Bromination : Introduce bromine at thiophene positions (e.g., 5-bromo-2-thienyl) for subsequent cross-coupling (e.g., Suzuki or Stille reactions) to attach aryl/heteroaryl groups .
  • Boronic Ester Derivatization : Synthesize pinacol boronate esters (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) to enable polymerization into donor-acceptor copolymers .

How can researchers mitigate degradation of this compound under operational conditions in solar cells?

Stability Testing Framework:

  • Accelerated Aging Studies : Expose devices to 1-sun illumination (AM 1.5G) at 85°C for 500+ hours while monitoring PCE decay. Encapsulate with UV-curable resins to reduce photo-oxidation .
  • Electrochemical Analysis : Use cyclic voltammetry to identify redox instability (e.g., HOMO/LUMO levels at -5.3/-3.8 eV) and adjust hole-transport layers accordingly .

What analytical techniques are critical for quantifying impurities in synthesized batches?

Purity Assessment Workflow:

  • HPLC-MS : Detect trace brominated byproducts (e.g., 3,6-bis(5-bromo-2-thienyl) derivatives) with retention time shifts .
  • Elemental Analysis : Verify C/H/N/S ratios (±0.3% of theoretical values) to confirm absence of unreacted precursors .

How do alkyl side-chain branching (e.g., 2-hexyldecyl vs. linear chains) impact aggregation behavior in thin films?

Morphology Study Design:

  • Grazing-Incidence X-ray Diffraction (GI-XRD) : Compare π-π stacking distances (~3.5 Å for branched vs. ~3.2 Å for linear chains) to correlate with charge mobility .
  • DSC Analysis : Measure melting transitions (e.g., branched chains show TmT_m ~120°C vs. linear chains at ~135°C) to assess thermal stability .

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